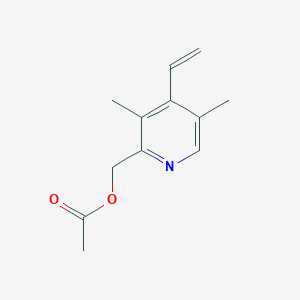
(3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a vinyl group attached to the pyridine ring, along with two methyl groups at positions 3 and 5, and an acetate group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-vinylpyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new functionalized pyridine derivatives.
科学的研究の応用
Chemistry: (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological targets. It can also be used in the design of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
作用機序
The mechanism of action of (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The vinyl group and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and its ability to bind to biological targets. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds have similar structural features but differ in the functional groups attached to the pyridine ring.
2-Methyl-5-ethylpyridine: This compound shares the pyridine core but has different substituents, leading to distinct chemical properties.
Uniqueness: (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate is unique due to the presence of both a vinyl group and an acetate group on the pyridine ring
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(4-ethenyl-3,5-dimethylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C12H15NO2/c1-5-11-8(2)6-13-12(9(11)3)7-15-10(4)14/h5-6H,1,7H2,2-4H3 |
InChIキー |
UUDFIVOMLCNRRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1C=C)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



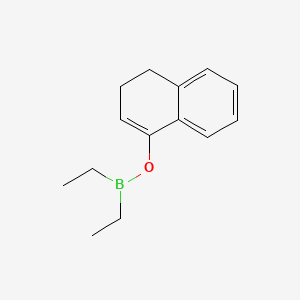
![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)


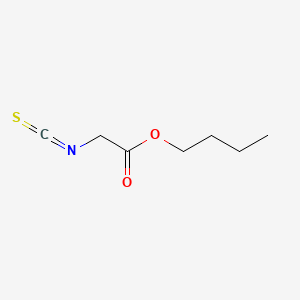


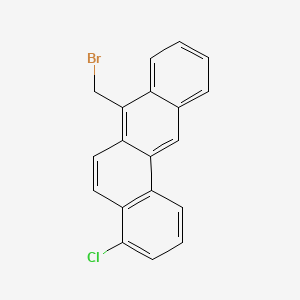
![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)

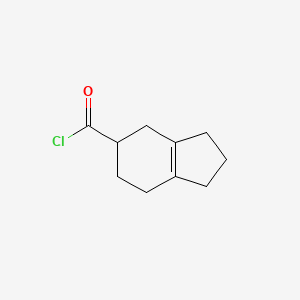
![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
